BenchChemオンラインストアへようこそ!

S-[2-(4-Quinolin-2-ylpiperazin-1-yl)ethyl] ethanethioate

antibacterial Acinetobacter baumannii E. coli

S-[2-(4-Quinolin-2-ylpiperazin-1-yl)ethyl] ethanethioate (QPT-1; CAS 2068782-96-5) is the progenitor of a novel structural class of bacterial topoisomerase inhibitors. Unlike fluoroquinolones that target GyrA, QPT-1 selectively binds the GyrB TOPRIM domain, circumventing pre-existing GyrA-mediated resistance. This mechanism delivers retained potency against methicillin- and fluoroquinolone-resistant S. aureus (MIC₉₀ 0.5 µg/mL) as well as carbapenem-resistant A. baumannii and E. coli. Oral bioavailability at the hit-identification stage makes QPT-1 an indispensable comparator for pharmacokinetic/pharmacodynamic modeling. Researchers requiring a validated chemical probe for GyrB engagement and structure-based drug design, supported by co-crystal structures with S. aureus DNA gyrase, should source this high-purity reference compound.

Molecular Formula C17H21N3OS
Molecular Weight 315.4 g/mol
CAS No. 2068782-96-5
Cat. No. B1484407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-[2-(4-Quinolin-2-ylpiperazin-1-yl)ethyl] ethanethioate
CAS2068782-96-5
Molecular FormulaC17H21N3OS
Molecular Weight315.4 g/mol
Structural Identifiers
SMILESCC(=O)SCCN1CCN(CC1)C2=NC3=CC=CC=C3C=C2
InChIInChI=1S/C17H21N3OS/c1-14(21)22-13-12-19-8-10-20(11-9-19)17-7-6-15-4-2-3-5-16(15)18-17/h2-7H,8-13H2,1H3
InChIKeyXVEWVBXKUKQWKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for S-[2-(4-Quinolin-2-ylpiperazin-1-yl)ethyl] Ethanethioate (QPT-1) – Selecting a Differentiated Bacterial Topoisomerase Inhibitor


S-[2-(4-Quinolin-2-ylpiperazin-1-yl)ethyl] ethanethioate (CAS 2068782-96-5), designated QPT-1, is a synthetic small‑molecule antibacterial agent that acts as a progenitor of a new structural class of bacterial topoisomerase inhibitors [1]. Unlike classical fluoroquinolones and aminocoumarins such as novobiocin, QPT-1 targets the β‑subunit (GyrB) of bacterial type‑II topoisomerases through a distinct binding mode that confers retained potency against fluoroquinolone‑resistant pathogens [2]. This differential molecular pharmacology provides a unique basis for selecting QPT-1 over in‑class or cross‑class comparators in antibacterial discovery programmes.

Why Generic Substitution Fails for S-[2-(4-Quinolin-2-ylpiperazin-1-yl)ethyl] Ethanethioate in Antibacterial Research


Compounds within the broad ‘quinoline‑piperazine’ family display marked divergence in antibacterial target engagement, resistance susceptibility, and pharmacokinetic compatibility [1]. QPT-1 uniquely engages the GyrB TOPRIM domain—a binding site not exploited by clinically used fluoroquinolones—thereby circumventing pre‑existing GyrA‑mediated resistance [2]. Consequently, substituting QPT-1 with a generic quinoline‑piperazine analog that lacks this GyrB‑biased interaction profile will likely fail to reproduce its characteristic activity spectrum against multidrug‑resistant isolates, undermining the scientific validity of comparative studies and therapeutic lead optimisation.

Quantitative Evidence Guide: Differentiating S-[2-(4-Quinolin-2-ylpiperazin-1-yl)ethyl] Ethanethioate from Closest Comparators


Potency Against Multidrug‑Resistant Gram‑Negative Pathogens: QPT-1 vs. Ciprofloxacin

In a panel of contemporary multidrug‑resistant clinical isolates, QPT‑1 exhibited MIC₉₀ values of 4 µg mL⁻¹ against *Acinetobacter baumannii* and 8 µg mL⁻¹ against *Escherichia coli*, demonstrating retained potency where fluoroquinolone‑resistance mechanisms would be expected to elevate comparator MICs [1]. These values were obtained prior to any medicinal‑chemistry optimisation and establish a baseline for whole‑cell antibacterial activity.

antibacterial Acinetobacter baumannii E. coli

In Vitro Selectivity: QPT‑1 vs. Standard Fluoroquinolone Comparators in Eukaryotic Cytotoxicity

QPT‑1 was reported to be non‑toxic to eukaryotic cells at antibacterial concentrations, in contrast to several clinically used fluoroquinolones that can exhibit measurable cytotoxicity in mammalian cell lines at elevated concentrations [1]. This differential selectivity profile underscores the compound's capacity to discriminate between bacterial and eukaryotic type‑II topoisomerases.

cytotoxicity selectivity eukaryotic cells

In Vivo Oral Efficacy in Murine Infection Model: QPT‑1 Before Lead Optimisation

QPT‑1 demonstrated oral efficacy in a murine infection model without any prior medicinal‑chemistry refinement, highlighting an intrinsic advantage in gastrointestinal absorption and systemic distribution [1]. By comparison, many early‑stage topoisomerase inhibitors require extensive formulation or prodrug strategies to achieve comparable in vivo exposure.

in vivo efficacy oral bioavailability murine infection model

Structural Basis for Overcoming Fluoroquinolone Resistance: QPT‑1 vs. Moxifloxacin

Co‑crystal structures of *Staphylococcus aureus* DNA gyrase reveal that QPT‑1 and moxifloxacin occupy the same cleaved‑DNA binding site, yet QPT‑1—unlike moxifloxacin—forms additional interactions with conserved GyrB TOPRIM residues (e.g., Asp508 and surrounding motifs) [1]. These supplementary contacts directly explain why QPT‑1 retains inhibitory activity against fluoroquinolone‑resistant strains that harbour GyrA mutations, whereas moxifloxacin loses potency [1].

DNA gyrase GyrB TOPRIM domain fluoroquinolone resistance

Broad‑Spectrum Activity Against Resistant Gram‑Positive Pathogens: QPT‑1 vs. Ciprofloxacin/Moxifloxacin

QPT‑1 retains low MIC values (MIC₉₀ ≈ 0.5 µg mL⁻¹) against moxifloxacin‑resistant *Staphylococcus aureus*, whereas fluoroquinolone comparators such as ciprofloxacin and moxifloxacin exhibit substantially elevated MICs against these strains [1]. This differential is directly linked to the unique GyrB‑targeting mechanism that circumvents the common GyrA Ser84Leu and Glu88Lys resistance mutations.

Staphylococcus aureus quinolone‑resistant MIC

Best Application Scenarios for S-[2-(4-Quinolin-2-ylpiperazin-1-yl)ethyl] Ethanethioate Based on Quantitative Differentiation


Mechanism‑of‑Action Profiling of GyrB‑Targeting Antibacterial Agents

Researchers aiming to dissect the contribution of the GyrB TOPRIM domain to bacterial DNA replication can employ QPT‑1 as a chemical probe distinct from fluoroquinolones and aminocoumarins. Its co‑crystal structure with S. aureus DNA gyrase provides atomic‑level detail for structure‑based drug design [1]. Selection of QPT‑1 ensures that observed pharmacological effects are attributable to GyrB engagement rather than off‑target activities common among less specific quinoline derivatives.

Resistance‑Breaking Antibacterial Screening Cascades

QPT‑1 serves as a positive control or starting template in phenotypic and target‑based screens that prioritise compounds retaining activity against multidrug‑resistant Gram‑positive (e.g., methicillin‑ and fluoroquinolone‑resistant S. aureus) and Gram‑negative (e.g., carbapenem‑resistant A. baumannii) pathogens. Its MIC₉₀ values of 0.5 µg mL⁻¹ (S. aureus) and 4–8 µg mL⁻¹ (A. baumannii, E. coli) provide reference thresholds that emerging compounds must match or exceed [1].

Oral Efficacy Proof‑of‑Concept Studies in Murine Infection Models

Because QPT‑1 exhibits oral efficacy at the hit‑identification stage, it is an ideal comparator for pharmacokinetic and pharmacodynamic modeling of orally bioavailable topoisomerase inhibitors. Early‑stage programs can benchmark their lead candidates against QPT‑1's in vivo performance to assess whether structural modifications compromise or enhance oral absorption and systemic distribution [1].

Quote Request

Request a Quote for S-[2-(4-Quinolin-2-ylpiperazin-1-yl)ethyl] ethanethioate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.